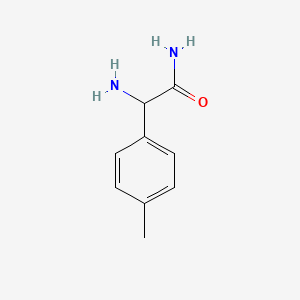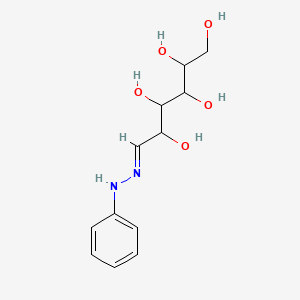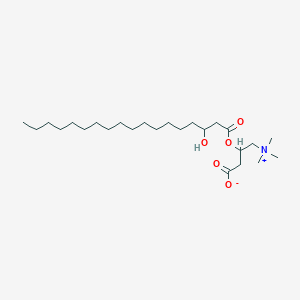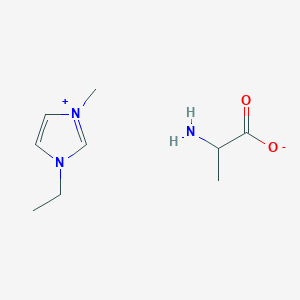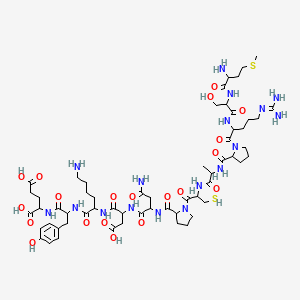
Ethanol, 2-((6-chloro-2-methyl-5-(2-propenyl)-4-pyrimidinyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2-((6-chloro-2-méthyl-5-(2-propényl)-4-pyrimidinyl)amino)- est un composé organique synthétique qui appartient à la classe des dérivés de la pyrimidine. Ce composé est caractérisé par la présence d’un cycle pyrimidinique substitué par un groupe chloro, un groupe méthyle et un groupe propényle, ainsi que par une portion éthanol.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse d’Ethanol, 2-((6-chloro-2-méthyl-5-(2-propényl)-4-pyrimidinyl)amino)- implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :
Formation du cycle pyrimidinique : Le cycle pyrimidinique est synthétisé par une réaction de condensation entre des aldéhydes et des amines appropriés, suivie d’une cyclisation.
Réactions de substitution : Les groupes chloro, méthyle et propényle sont introduits par des réactions de substitution à l’aide de réactifs appropriés tels que des agents chlorants, des agents méthylants et des halogénures d’allyle.
Attachement de la portion éthanol : Le groupe éthanol est attaché par des réactions de substitution nucléophile ou d’addition, souvent en utilisant de l’éthanol ou des ions éthoxyde comme nucléophiles.
Méthodes de production industrielle
En milieu industriel, la production de ce composé peut impliquer des conditions réactionnelles optimisées pour maximiser le rendement et la pureté. Cela comprend l’utilisation de catalyseurs, de températures et de pressions contrôlées, ainsi que des techniques de purification telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Ethanol, 2-((6-chloro-2-méthyl-5-(2-propényl)-4-pyrimidinyl)amino)- peut subir diverses réactions chimiques, notamment :
Oxydation : La portion éthanol peut être oxydée pour former des aldéhydes ou des acides carboxyliques en utilisant des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Le composé peut être réduit pour éliminer le groupe chloro ou réduire les doubles liaisons en utilisant des agents réducteurs comme l’hydrure de lithium et d’aluminium ou de l’hydrogène gazeux en présence d’un catalyseur.
Substitution : Le groupe chloro peut être substitué par d’autres groupes fonctionnels par des réactions de substitution nucléophile en utilisant des réactifs comme l’azoture de sodium ou les thiols.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium, trioxyde de chrome.
Agents réducteurs : Hydrure de lithium et d’aluminium, hydrogène gazeux avec un catalyseur.
Nucléophiles : Azoture de sodium, thiols, éthanol, ions éthoxyde.
Principaux produits
Produits d’oxydation : Aldéhydes, acides carboxyliques.
Produits de réduction : Composés déchlorés, doubles liaisons réduites.
Produits de substitution : Azotures, thiols, éthers.
Applications De Recherche Scientifique
Ethanol, 2-((6-chloro-2-méthyl-5-(2-propényl)-4-pyrimidinyl)amino)- a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme brique de base dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour son activité biologique potentielle, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Enquêté pour ses effets thérapeutiques potentiels et comme composé principal dans le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques de spécialité et comme intermédiaire dans la synthèse d’agrochimiques et de produits pharmaceutiques.
Mécanisme D'action
Le mécanisme d’action d’Ethanol, 2-((6-chloro-2-méthyl-5-(2-propényl)-4-pyrimidinyl)amino)- implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modifiant leur activité et entraînant divers effets biologiques. Les voies et les cibles exactes dépendent de l’application et du contexte d’utilisation spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
Ethanol, 2-((6-chloro-2-méthyl-4-pyrimidinyl)amino)- : Il lui manque le groupe propényle, ce qui peut affecter sa réactivité et son activité biologique.
Ethanol, 2-((6-chloro-5-(2-propényl)-4-pyrimidinyl)amino)- : Structure similaire, mais modèle de substitution différent, ce qui peut entraîner des différences potentielles dans les propriétés chimiques et biologiques.
Ethanol, 2-((6-chloro-2-méthyl-5-(2-propényl)-4-pyrimidinyl)amino)- : Des variations dans la position des groupes chloro et méthyle peuvent avoir un impact significatif sur le comportement du composé.
Unicité
La combinaison unique des groupes chloro, méthyle et propényle dans Ethanol, 2-((6-chloro-2-méthyl-5-(2-propényl)-4-pyrimidinyl)amino)- confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour la recherche et les applications industrielles.
Propriétés
Numéro CAS |
85826-36-4 |
|---|---|
Formule moléculaire |
C10H14ClN3O |
Poids moléculaire |
227.69 g/mol |
Nom IUPAC |
2-[(6-chloro-2-methyl-5-prop-2-enylpyrimidin-4-yl)amino]ethanol |
InChI |
InChI=1S/C10H14ClN3O/c1-3-4-8-9(11)13-7(2)14-10(8)12-5-6-15/h3,15H,1,4-6H2,2H3,(H,12,13,14) |
Clé InChI |
IMVWBERKWBAVKJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(C(=N1)Cl)CC=C)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








